1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Overview
Description
1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a tetrazole ring and a piperazine moiety, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of the compound 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is the GABA receptor . The GABA receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .
Biochemical Pathways
The action of this compound on the GABA receptors affects the neurotransmission pathways . By causing hyperpolarization of nerve endings, it disrupts the normal function of the nervous system, leading to paralysis .
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal nerve function. By causing flaccid paralysis, it can lead to the expulsion of parasites from the host body .
Preparation Methods
The synthesis of 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods often involve the use of batch or flow reactors, with microwave acceleration being a notable technique to enhance reaction efficiency .
Chemical Reactions Analysis
1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Scientific Research Applications
1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride can be compared with other piperazine derivatives such as:
Cyclizine: Used as an antihistamine and antiemetic.
Meclizine: Known for its use in treating motion sickness and vertigo.
Properties
IUPAC Name |
1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6.2ClH/c1-11-2-4-12(5-3-11)19-13(15-16-17-19)10-18-8-6-14-7-9-18;;/h2-5,14H,6-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIMVTHDBBIQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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